N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide
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Overview
Description
The compound contains several functional groups including a furan ring, a piperazine ring, a methoxyphenyl group, and a benzamide group. These groups are common in many pharmaceuticals and could potentially modulate the pharmacokinetic properties of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Antibacterial Activity
Furan derivatives have demonstrated remarkable antibacterial properties. Researchers have synthesized novel furan compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria . These agents could potentially address the global issue of microbial resistance by providing new and secure antimicrobial options.
Anti-Inflammatory Effects
Furan-containing compounds, including our target molecule, exhibit anti-inflammatory activity. Their potential to modulate inflammatory pathways makes them valuable candidates for drug development .
Anticancer Potential
Furan-based compounds have been investigated for their anticancer properties. While further studies are needed, their ability to inhibit cancer cell growth and proliferation holds promise .
Anti-Anxiety and Anti-Depressant Effects
Furan derivatives may impact neurotransmitter systems, leading to potential applications in anxiety and depression management .
Anti-Ulcer and Gastroprotective Properties
Some furan compounds, including our target, have been explored for their gastroprotective effects. These molecules could play a role in preventing or treating ulcers .
Antiviral Activity
Although more research is required, furan derivatives have shown antiviral potential. Their ability to interfere with viral replication mechanisms makes them intriguing candidates for further investigation .
Mechanism of Action
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19-5-3-6-20(17-19)25(29)26-18-23(24-7-4-16-31-24)28-14-12-27(13-15-28)21-8-10-22(30-2)11-9-21/h3-11,16-17,23H,12-15,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPAAYQENQGMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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